Homarine

Descripción

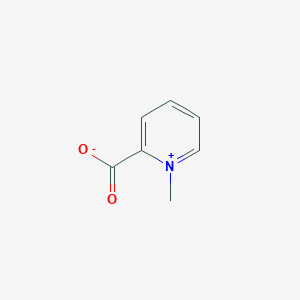

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methylpyridin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-8-5-3-2-4-6(8)7(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTLKRNVNFIOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196201 | |

| Record name | Homarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-30-7 | |

| Record name | Homarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ3VHX1490 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ecological Distribution and Biological Occurrence of Homarine

Phylogenomic Profiling of Homarine Presence Across Diverse Marine Taxa

The presence of this compound has been profiled across numerous marine taxa, revealing its ubiquitous nature in the ocean's chemical landscape.

This compound is commonly found in various marine invertebrates, where it functions as a compatible osmolyte and may contribute to chemical defense mechanisms. It has been reported in diverse groups including molluscs, echinoderms, and arthropods. bioline.org.brresearchgate.net

In molluscs, this compound is a common and abundant metabolite. Studies have isolated this compound from nine edible species of Mediterranean molluscs, encompassing classes such as Gastropoda, Bivalvia, and Cephalopoda. researchgate.netresearchgate.netresearchgate.net Specific examples of gastropods where this compound has been detected include opisthobranchs like Phestilla lugubris, Aglaja tricolorata, Cratena pilata, Cuthona gymnota, Cuthona coerulea, and Hermissenda crassicornis. researchgate.net It has also been identified in Ostrea edulis and Littorina littorea. researchgate.net this compound, along with other methylamines like betaine (B1666868), is considered a mollusc-specific osmolyte, maintaining constant levels even at low salinities. frontiersin.org

While broadly reported in echinodermata and arthropoda, detailed quantitative data on this compound concentrations across a wide range of specific species within these phyla are less extensively documented in the provided literature. However, this compound has been identified in Artemia (brine shrimp), an arthropod, and in the marine hydroid Hydractinia echinata (Cnidaria), where it exhibits morphogenetically active properties, influencing metamorphosis and pattern formation. researchgate.netwikipedia.orgebsco.com In Hydractinia echinata oocytes, this compound concentrations can reach approximately 25 mM. wikipedia.orgebsco.com

This compound is a significant nitrogen-containing metabolite in marine phytoplankton and algae, contributing to the pool of labile carbon in the surface ocean. wikipedia.orgresearchgate.netsi.edu It has been detected in various cultured phytoplankton species. researchgate.net

This compound Concentrations in Cultured Phytoplankton Species researchgate.net

| Organism Type | Species Example | Intracellular Concentration (mM) | Notes |

| Cyanobacteria | Synechococcus strains (e.g., WH8102) | Up to 400 mM | Represents up to 4.8% of particulate carbon. researchgate.net |

| Diatoms | Four of six surveyed strains | 0.5 to 57 mM | |

| Haptophyte | Emiliania huxleyi | 3.8 mM | Also observed in previous studies. researchgate.net |

| Prasinophyte | Tetraselmis chui, Prasinocladus | Detected | Functions as a quaternary ammonium (B1175870) compound (QAC) osmolyte. nih.gov |

| Dinoflagellate | Amphidinium carterae | Described | mwt.im |

This compound's presence in marine particles can range from 0.6 to 67 nM, constituting up to 3% of the total particulate carbon pool in certain samples, making it one of the most abundant compounds measured in some datasets. si.edu

Marine cyanobacteria, particularly Synechococcus, are notable producers of this compound. Cultured Synechococcus strains have shown high intracellular concentrations of this compound, reaching up to 400 mM in strain WH8102. researchgate.net This high concentration suggests that this compound can account for a substantial portion of particulate carbon within these organisms, estimated at up to 4.8% in Synechococcus strain WH8102. researchgate.net Considering Synechococcus's significant contribution to global ocean net primary production, this implies that a considerable amount of global ocean primary production could be attributed to this compound from this single molecule. researchgate.net However, this compound production is not consistent across all Synechococcus strains; for instance, Synechococcus WH7803 produced significantly less this compound (4 to 5 mM) under similar conditions. researchgate.net this compound is also known to function as an organic osmolyte in Synechococcus and some diatoms. koreascience.kr

This compound as a Key Metabolite in Specific Marine Organism Models

This compound's role as a key metabolite is highlighted in research focusing on specific marine organisms, particularly molluscs.

While Batillus cornutus (turban shell) is a significant marine gastropod mollusc distributed along the coasts of China, Japan, and South Korea, and is a subject of research regarding its growth, diet (e.g., preference for marine algae like Ecklonia cava and Undaria pinnatifida), and antioxidant properties of its meat (attributed to compounds like taurine), direct research specifically detailing the occurrence or role of this compound within Batillus cornutus was not identified in the provided search results. mwt.imnih.govresearchgate.netint-res.comwikipedia.org

This compound is a common and abundant metabolite in various edible marine molluscs. Studies have confirmed its presence in nine edible species of marine molluscs from the Mediterranean Sea, covering classes such as Gastropoda, Bivalvia, and Cephalopoda. researchgate.netresearchgate.netresearchgate.net This widespread occurrence suggests its significant physiological role within these organisms. The detection of this compound in these species has been thoroughly validated through chromatographic, NMR, and MS studies. researchgate.netresearchgate.net Its presence in edible molluscs also makes it a metabolite of interest in studies related to human seafood consumption. researchgate.net

This compound in Diatoms and Coccolithophores (e.g., Emiliania huxleyi, Prorocentrum minimum)

This compound has been identified as an organic osmolyte in various marine and estuarine diatoms mdpi.com. Research indicates that intracellular concentrations of this compound can reach substantial levels, approaching 1 M in sea-ice diatom species such as Fragilariopsis cylindrus and Navicula cf. perminuta nih.gov. Another marine intertidal microphytobenthic Wadden Sea diatom, Achnanthes delicatula subsp. hauckiana, has also been observed to produce this compound tandfonline.com.

Among coccolithophores, this compound has been detected in Emiliania huxleyi, a significant haptophyte species, with intracellular concentrations reported at approximately 3.8 mM in cultured isolates asm.orgresearchgate.net. While Prorocentrum minimum (also known as Prorocentrum cordatum) is a prominent marine dinoflagellate known for forming extensive blooms, direct research findings explicitly detailing the occurrence or concentration of this compound within Prorocentrum minimum itself were not found in the reviewed literature nih.govfrontiersin.orgasm.org.

Table 1: Reported Intracellular this compound Concentrations in Marine Microorganisms

| Organism | Type | Intracellular this compound Concentration | Reference |

| Fragilariopsis cylindrus | Diatom | Up to ~1 M | nih.gov |

| Navicula cf. perminuta | Diatom | Up to ~1 M | nih.gov |

| Emiliania huxleyi | Coccolithophore | ~3.8 mM | asm.orgresearchgate.net |

This compound in Marine Hydroids

This compound is recognized as a common and abundant metabolite in marine hydroids researchgate.net. Studies on the marine hydroid Hydractinia echinata have identified this compound (N-methylpicolinic acid) as a morphogenetically active compound biologists.comnih.govbiologists.com. Its presence is crucial for various developmental processes, including embryogenesis, metamorphosis, and colony development researchgate.netbiologists.comnih.govbiologists.comnih.gov.

Table 2: this compound Concentrations and Distribution in Hydractinia echinata

| Life Stage/Tissue | This compound Concentration | Reference |

| Oocytes | ~25 mM | biologists.comnih.govbiologists.com |

| Larvae | Higher than adult colonies (approx. 4x) | biologists.comnih.govbiologists.com |

| Adult Colonies | Lower than larvae | biologists.comnih.govbiologists.com |

| Polyp's Head | ~2x higher than gastric region/stolons | biologists.comnih.govbiologists.com |

This compound in Crustacea (e.g., Shrimp)

This compound's occurrence extends to various arthropods, a phylum that includes crustaceans such as shrimp researchgate.netwikipedia.org. While specific quantitative data on this compound concentrations in shrimp were not detailed in the provided search results, this compound has been broadly reported in seven species of arthropods researchgate.net. This indicates its presence within this diverse group of invertebrates, suggesting a potential role in their physiology or ecology.

Environmental and Ecological Factors Influencing this compound Distribution and Accumulation

The distribution and accumulation of this compound in marine organisms are influenced by various environmental and ecological factors, particularly given its role as an osmolyte. As an organic osmolyte, this compound's accumulation in marine diatoms can occur rapidly (within 6–24 hours) in response to changes in abiotic environmental conditions mdpi.com.

Salinity is a key environmental factor affecting this compound production. Diatoms inhabiting intertidal flats, which experience significant fluctuations in salinity due to factors like rain and desiccation, adjust their compatible solute profiles tandfonline.com. For instance, Achnanthes delicatula subsp. hauckiana produces this compound as a physiological response to increases in salinity in its growth medium tandfonline.com. The differential utilization of compatible solutes, including this compound, by sea-ice diatoms highlights their adaptive strategies to extreme environmental conditions such as variations in temperature, salinity, and light nih.gov.

More broadly, the distribution and accumulation patterns of chemical compounds in marine environments and biota are shaped by a complex interplay of environmental variables (e.g., temperature, pH, water density) and biological factors (e.g., feeding habits, trophic level, organism size, and physiological traits) csic.esvliz.bemdpi.comhawaii.eduresearchgate.netoup.com. These factors collectively dictate the presence, concentration, and ecological significance of compounds like this compound within marine ecosystems.

Table 3: Environmental Factors Influencing this compound Accumulation (Based on Osmolyte Role)

| Environmental Factor | Influence on this compound | Organisms | Reference |

| Salinity | Increased production/accumulation in response to increases | Diatoms (e.g., Achnanthes delicatula subsp. hauckiana) | tandfonline.com |

| Abiotic Conditions (general) | Rapid accumulation (6-24h) in response to multiple changes | Marine and estuarine diatoms | mdpi.com |

| Extreme Conditions (Temp, Salinity, Light) | Differential use as compatible solute for adaptation | Sea-ice diatoms (e.g., Fragilariopsis cylindrus, Navicula cf. perminuta) | nih.gov |

Homarine Biosynthesis and Metabolic Pathways

Enzymatic Biosynthesis of Homarine in Marine Organisms

The enzymatic synthesis of this compound has been characterized in marine invertebrates, shedding light on the specific enzyme and its operational parameters.

Characterization of this compound Synthase

The enzyme responsible for this compound synthesis, often referred to as this compound synthase or picolinate (B1231196) N-methyltransferase, catalyzes the crucial methylation step in its biosynthesis.

The first identification of a this compound-synthesizing enzyme in marine invertebrates was achieved through its isolation from the turban shell, Batillus cornutus nih.gov. This enzyme was purified 36.2-fold from cell-free extracts of Batillus cornutus nih.gov. The molecular weight of the purified this compound synthase was estimated to be 70,800 Da nih.gov.

This compound synthase exhibits strict substrate specificity, exclusively methylating picolinic acid among various pyridine (B92270) carboxylic acids nih.gov. The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor for this reaction nih.gov.

Detailed kinetic parameters for this compound synthase from Batillus cornutus have been determined:

| Substrate | Km (μM) |

| Picolinic Acid | 317 |

| S-adenosyl-L-methionine (SAM) | 14.5 |

Table 1: Kinetic Parameters of this compound Synthase from Batillus cornutus nih.gov

The optimal conditions for the enzymatic activity of this compound synthase are a pH of 6.3 and a temperature of 25°C nih.gov. The enzyme's activity is dependent on S-adenosyl-L-methionine (SAM), which serves as the essential methyl group donor for the methylation of picolinic acid nih.gov. SAM itself is synthesized from ATP and L-methionine through the action of S-adenosylmethionine synthetase (MAT) nih.govnih.gov.

Studies on this compound synthase have identified several compounds that inhibit its activity. Complete inhibition of the enzyme activity was observed with S-adenosyl-L-homocysteine (SAH), which is a product of the methylation reaction nih.gov. Heavy metal ions, specifically Cu²⁺ and Hg²⁺, also demonstrated significant inhibitory effects, reducing enzyme activity by over 80% nih.gov. Other inhibitors include adenosine, homocysteine, and sinefungin (B1681681) nih.gov. The activity of this compound synthase may be regulated by S-adenosyl-L-homocysteine and its related compounds nih.gov.

| Inhibitor | Effect on Activity |

| S-adenosyl-L-homocysteine (SAH) | Complete inhibition |

| Heavy metal ions (Cu²⁺, Hg²⁺) | >80% inhibition |

| Adenosine | Inhibition |

| Homocysteine | Inhibition |

| Sinefungin | Inhibition |

Table 2: Inhibitors of this compound Synthase nih.gov

Precursor Pathways and Carbon Flux Analysis (e.g., Glycine (B1666218), Succinyl Coenzyme A, N-succinylglycine)

The biosynthesis of this compound in marine organisms, such as shrimp, involves a pathway that initiates with simple precursors. In homogenates of shrimp muscle, the biosynthesis of this compound commences with the condensation of glycine and succinyl coenzyme A (succinyl-CoA) nih.gov. This reaction leads to the formation of N-succinylglycine as an intermediate nih.gov. Subsequent metabolic steps effectively convert N-succinylglycine into this compound, establishing N-succinylglycine as a key intermediate in the main biosynthetic pathway nih.gov.

Comparative Analysis of Enzymatic versus Chemical Methylation Processes for this compound Synthesis

This compound biosynthesis in marine organisms, such as shrimp muscle homogenates, initiates with glycine and succinyl-CoA, leading to the formation of N-succinylglycine as an intermediate. This pathway accounts for all this compound atoms except the N-methyl carbon, which is derived from S-adenosyl-L-methionine (SAM) nih.govwikidata.org. The final step involves the methylation of picolinic acid by SAM nih.gov.

The enzymatic synthesis of this compound has been elucidated through the discovery of a this compound-synthesizing enzyme in the turban shell (Batillus cornutus). This enzyme catalyzes the methylation of picolinic acid using SAM as the methyl donor nih.govguidetopharmacology.org. Optimal conditions for this enzymatic reaction are a pH of 6.3 and a temperature of 25°C. The enzyme exhibits Michaelis-Menten kinetics with Km values of 317 µM for picolinic acid and 14.5 µM for SAM nih.govguidetopharmacology.org. Its activity is inhibited by S-adenosyl-L-homocysteine and heavy metal ions like Cu²⁺ and Hg²⁺, and it demonstrates strict substrate specificity, methylating only picolinic acid among pyridine carboxylic acids nih.govguidetopharmacology.org. A significant advantage of enzymatic synthesis is its regioselectivity and the mild reaction conditions required nih.gov. However, the reliance on SAM as a cofactor can limit its scalability compared to chemical approaches nih.gov.

In contrast, chemical synthesis of this compound hydrochloride typically involves the direct methylation of picolinic acid using methyl iodide or dimethyl sulfate (B86663) under alkaline conditions nih.gov. This method, while offering high scalability, often results in mixed methylation products, necessitating purification through recrystallization nih.gov. Challenges in chemical synthesis include achieving regioselectivity, which may require protecting group strategies, and optimizing yields, which have historically been reported below 50% nih.gov. For instance, a two-step chemical synthesis for alkyl esters of this compound involves initial esterification of picolinic acid with alcohols, followed by a methylation step using iodomethane (B122720) mitoproteome.org.

A comparative overview of this compound preparation methods is presented in Table 1, highlighting the trade-offs between yield, scalability, and cost.

Table 1: Comparative Analysis of this compound Preparation Methods nih.gov

| Method | Yield (%) | Scalability | Cost |

| Boiling-Water Extraction | 95–102 | High | Low |

| Enzymatic Synthesis | 70–80 | Moderate | High |

| Chemical Synthesis | 40–50 | High | Moderate |

Extraction from natural sources remains the most cost-effective method for obtaining this compound, while enzymatic synthesis is preferred for producing isotopically labeled variants due to its high specificity nih.gov.

This compound Catabolism and Degradation Pathways

Elucidation of Degradation Pathways in Marine Microorganisms (e.g., Ruegeria pomeroyi DSS-3)

The catabolism of this compound in marine microorganisms is crucial for nutrient cycling. Studies on the gammaproteobacterium Cobetia strain OBi1, isolated from seawater enrichment cultures, have shed light on its degradation pathway. Cobetia strain OBi1 can utilize this compound as a sole source of carbon and nitrogen uni.lu. Transcriptomic analysis revealed the upregulation of gene clusters associated with this compound catabolism, including putative functions related to the reduction and degradation of the uracil (B121893) ring, a pathway for sarcosine (B1681465) (N-methylglycine) oxidation, and flagellar biosynthesis uni.lu. These findings suggest that this compound catabolism in Cobetia strain OBi1 proceeds with the degradation of its pyridine ring, catalyzed by enzymes related to the uracil degradation pathway. This is followed by the formation of sarcosine and an uncharacterized hydrocarbon. The oxidation of sarcosine then transfers the methyl group to the tetrahydrofolate pool, ultimately producing glycine, which Cobetia strain OBi1 presumably uses as its primary nitrogen source uni.lu. This demonstrates that this compound can serve as a valuable source of carbon, energy, and nitrogen for marine bacteria uni.lu.

While Ruegeria pomeroyi DSS-3 is a well-studied model for the catabolism of other abundant marine osmolytes like dimethylsulfoniopropionate (DMSP) metabolomicsworkbench.org, specific characterized biosynthetic or degradation pathways for this compound in this particular bacterium have not been extensively elucidated.

Role of this compound in Marine Carbon and Nitrogen Cycling

This compound is recognized as one of the most abundant nitrogenous metabolites in the ocean, playing a significant role in marine biogeochemical cycles uni.lu. It is produced by various abundant groups of marine phytoplankton, including Synechococcus and some diatoms, where it functions as an organic osmolyte uni.lu. Intracellular concentrations of this compound in Synechococcus strains can reach up to 400 mM, and in some diatoms, between 0.5 to 57 mM.

This compound holds high potential as a significant carbon and nitrogen currency within the microbial loop uni.lu. Its presence can represent a notable fraction of particulate carbon in marine particles, and in Synechococcus strain WH8102, it was estimated to comprise 4.8% of the particulate carbon. Given that Synechococcus contributes significantly to global ocean net primary production, this compound's production by this organism alone could account for a substantial portion (0.5% to 1%) of global ocean net primary production through this single molecule, with additional contributions from diatoms. The production and consumption of organic matter by marine organisms, including metabolites like this compound, are central to the marine carbon cycle. These labile organic compounds are crucial for energetic demands and microbial interactions, and their release as dissolved substrates from intracellular pools, where they function as osmolytes, contributes to the dissolved organic matter pool. The composition of phytoplankton directly influences the carbon composition of the surface ocean, necessitating that the wider microbial community adapt to access these bioavailable carbon pools.

Interconnections with Broader Metabolic Networks

This compound as a Methyl Group Reservoir and Transmethylating Agent

This compound functions as a crucial methyl donor in various marine organisms, particularly in crustaceans. It is capable of transferring its N-methyl group to synthesize other N-methylated compounds, such as trimethylamine (B31210) oxide, choline (B1196258), and betaine (B1666868) nih.govwikidata.org. This process is reversible, with this compound being converted into picolinic acid upon methyl group donation, and conversely, picolinic acid can be methylated to yield this compound nih.govwikidata.org. This reversible reaction positions this compound as an important methyl reservoir, especially in the context of osmotic regulation nih.gov. It is speculated that this compound serves as a significant reservoir of methyl groups in crustacea wikidata.org.

Transmethylation is a fundamental biochemical process involving the transfer of a methyl group from one compound to another. S-adenosyl-L-methionine (SAM) is widely recognized as the primary methyl group donor in cellular processes, playing a central role in numerous transmethylation reactions. The enzymatic synthesis of this compound itself relies on SAM as the methyl donor, underscoring its integration into broader methyl group metabolism nih.govguidetopharmacology.org.

Relationship with Picolinic Acid Metabolism

The metabolic relationship between this compound and picolinic acid is direct and bidirectional. Picolinic acid serves as a precursor for this compound biosynthesis, undergoing methylation to form this compound nih.govguidetopharmacology.org. Conversely, during this compound's function as a methyl donor, it is demethylated back into picolinic acid nih.govwikidata.org.

Picolinic acid (pyridine-2-carboxylic acid) is a derivative of pyridine with a carboxylic acid substituent at the 2-position. It is a catabolite of the amino acid tryptophan, produced through the kynurenine (B1673888) pathway. Beyond its role as a this compound precursor, picolinic acid demonstrates broader metabolic interactions. For instance, picolinic acid has been shown to inhibit the activity of nicotinate (B505614) methyltransferase, an enzyme involved in the biosynthesis of trigonelline (B31793), another N-methylated pyridine alkaloid. This highlights a metabolic interplay where picolinic acid can influence the synthesis of related N-methylated compounds. Furthermore, the biodegradation of picolinic acid by microorganisms, such as Rhodococcus sp. PA18, has been investigated, revealing its potential removal from contaminated environments.

Comparative Metabolomics of this compound and Other Compatible Solutes (e.g., Glycine Betaine, Dimethylsulfoniopropionate (DMSP))

Marine organisms, particularly phytoplankton and invertebrates, employ a diverse array of compatible solutes to mitigate the effects of osmotic stress, temperature fluctuations, and other environmental challenges. Among these, this compound, glycine betaine (GBT), and dimethylsulfoniopropionate (DMSP) are prominent zwitterionic metabolites that play crucial roles in osmoadaptation and broader cellular metabolism. Comparative metabolomic studies highlight both shared functions and distinct accumulation patterns and metabolic responses among these compounds across different marine taxa.

Comparative Occurrence and Abundance this compound, GBT, and DMSP are widely distributed compatible solutes in marine environments. DMSP is recognized as a major zwitterionic osmolyte in a diverse array of marine phytoplankton, often present in higher concentrations than other osmolytes wikipedia.orgwikipedia.org. For instance, in Emiliania huxleyi, DMSP is the most abundant zwitterionic osmolyte across a range of salinities wikipedia.org. GBT is also a significant osmolyte in many marine algae and bacteria amazonaws.comnih.gov, and its particulate concentrations in the upper water column can be equal to or greater than DMSP in some coastal phytoplankton populations massbank.eu. This compound, while generally detected at lower levels compared to DMSP and GBT in many phytoplankton species, is nonetheless an important nitrogen-containing osmolyte wikipedia.orgmassbank.eu. It has been observed in various marine invertebrates, such as mollusks and shrimp, and in microalgae like Amphidinium carterae and Emiliania huxleyi wikipedia.orgfishersci.fi. Notably, this compound has been found in high concentrations (up to 400 mM intracellularly) in some Synechococcus strains and in diatoms (0.5 to 57 mM), contributing significantly to particulate carbon nih.gov.

The relative abundance of these compatible solutes can vary considerably depending on the species and environmental conditions. For example, in Emiliania huxleyi, the ratio between DMSP, GBT, and this compound remained approximately 100:6:10 across tested salinities, suggesting a synchronized regulation of their pathways wikipedia.org. In contrast, the osmolyte composition of Prorocentrum minimum changed dramatically with increasing salinity, with DMSP remaining nearly constant while GBT and dimethylsulfonioacetate increased wikipedia.org.

Responses to Environmental Stress These compatible solutes exhibit distinct and sometimes overlapping responses to environmental stressors, particularly salinity and nutrient availability.

Salinity: All three compounds generally increase in intracellular concentration with rising salinity, consistent with their role as osmolytes wikipedia.orgwikipedia.org. In Emiliania huxleyi, concentrations of DMSP, GBT, and this compound increased with increasing salinity wikipedia.org. Similarly, in the diatom Achnanthes delicatula subsp. hauckiana, this compound and glycine betaine accumulate in response to salinity increases mitoproteome.org. However, the magnitude of response can differ; for instance, in the Antarctic sea-ice diatom Nitzschia lecointei, DMSP, GBT, and proline responded strongly to both temperature and salinity thegoodscentscompany.com.

Temperature: Intracellular concentrations of DMSP, GBT, proline, and this compound in polar marine diatoms can increase with decreasing temperature wikipedia.org.

Nitrogen Availability: Nitrogen availability can influence the production of these osmolytes. In Thalassiosira pseudonana, levels of DMSP, GBT, and this compound were inversely related, with GBT and this compound preferentially produced when cells were nitrogen-replete amazonaws.com. In Emiliania huxleyi, DMSP concentrations remained constant, but GBT and this compound levels increased at higher growth rates under nitrogen-replete conditions amazonaws.com. However, studies on natural phytoplankton populations have shown no simple switch between DMSP and GBT production as a function of nitrogen availability, with variable responses likely due to differences in species composition and physiological state massbank.eu.

Comparative Metabolic Pathways and Functional Aspects While all three compounds serve as compatible solutes, their metabolic origins and fates differ due to their distinct chemical structures (sulfur-containing vs. nitrogen-containing). DMSP is synthesized via a SAM-dependent methyltransferase pathway in both phytoplankton and bacteria protocols.io. GBT metabolism often involves demethylation pathways, where methyl groups are sequentially removed from GBT to form dimethylglycine, sarcosine, and ultimately glycine protocols.io. This demethylation can provide methyl groups for other cellular processes, such as the methionine cycle, and can serve as a source of carbon, nitrogen, and energy protocols.io. The precise biosynthesis of this compound is less extensively detailed in the provided sources, but it is known as a nitrogen-containing zwitterionic compound, similar in function to GBT nih.gov.

Research indicates that DMSP and GBT can function interchangeably as osmolytes in some bacteria, even though they are catabolized by different mechanisms. The small size of these osmolytes makes them labile substrates, and their release can provide significant carbon and sulfur (from DMSP) or carbon and nitrogen (from GBT and this compound) to the dissolved organic matter pool, influencing microbial food webs wikipedia.org.

Quantitative Comparisons of Compatible Solutes

The following tables summarize some quantitative findings regarding the concentrations and ratios of this compound, glycine betaine, and DMSP in various marine organisms under different conditions.

Table 1: Intracellular Concentrations of Major Osmolytes in Emiliania huxleyi as a Function of Salinity wikipedia.org

| Salinity (‰) | DMSP (mM) | GBT (mM) | This compound (mM) |

| 16 | 15.3 ± 6.0 | 20.6 ± 9.9 | 1.5 ± 0.3 |

| 20 | 18.6 ± 7.2 | 22.1 ± 8.5 | 1.8 ± 0.4 |

| 24 | 23.5 ± 9.1 | 26.8 ± 9.8 | 2.2 ± 0.5 |

| 28 | 27.8 ± 10.5 | 30.1 ± 11.2 | 2.5 ± 0.6 |

| 32 | 31.5 ± 11.8 | 34.2 ± 12.5 | 2.9 ± 0.7 |

| 38 | 31.5 ± 8.6 | 47.2 ± 3.9 | 7.7 ± 0.4 |

Note: Data for DMSP, GBT, and this compound are normalized to cell volume. Values are mean ± standard deviation (N=5 biological replicates). The original source indicates a DMSP:GBT:this compound ratio of approximately 100:6:10 over the whole range of tested salinities, suggesting similar regulation pathways wikipedia.org. The table above shows the values as presented in the source, where DMSP is much higher than GBT and this compound.

Table 2: Particulate Concentrations of DMSP, GBT, and this compound in Coastal Phytoplankton Populations massbank.eu

| Compound | Concentration Range (nmol·L⁻¹) |

| DMSP (p) | 15–45 |

| GBT (p) | 0–15 |

| This compound | Lower levels (detected) |

Note: DMSP(p) and GBT(p) refer to particulate concentrations. This compound was detected at lower levels in all samples massbank.eu.

Table 3: this compound Concentrations in Cultured Marine Microorganisms nih.gov

| Organism Type | Species/Strain | Intracellular this compound Concentration (mM) |

| Cyanobacteria | Synechococcus strains | Up to 400 |

| Diatoms | Four of six surveyed strains | 0.5 to 57 |

| Haptophyte | Emiliania huxleyi | 3.8 |

Note: this compound can constitute a significant portion of particulate carbon, e.g., 4.8% in Synechococcus strain WH8102 nih.gov.

These findings underscore the complex and dynamic interplay of this compound, glycine betaine, and DMSP in the osmoadaptation and metabolic strategies of marine organisms, highlighting their importance in biogeochemical cycling and ecosystem resilience.

Biological Functions and Physiological Mechanisms of Homarine

Role of Homarine in Osmoregulation and Cellular Homeostasis

This compound's function as an osmolyte is fundamental to how marine organisms cope with fluctuating salinity levels. It aids in adjusting intracellular osmotic pressure by influencing the ionic strength of the cytosol. wikipedia.org

Mechanisms of Osmotic Balance Maintenance in Response to Salinity Fluctuations

Aquatic organisms employ various strategies to maintain osmotic balance, broadly categorized into osmoregulators and osmoconformers. While osmoregulators actively regulate the osmotic pressure of their body fluids independently of the external environment, osmoconformers, primarily marine invertebrates, allow their extracellular fluids to be isosmotic with seawater. frontiersin.org In osmoconformers, cellular volume regulation (CVR) is a key mechanism, where small molecules, known as osmolytes, are utilized to adjust intracellular osmotic pressure. frontiersin.orggeomar.de

This compound contributes to this process by acting as a compatible solute, meaning it can accumulate within cells to high concentrations without interfering with metabolic processes. mdpi.com This accumulation helps to balance the external osmotic pressure, preventing excessive water loss or gain by the cell. Studies on marine invertebrates, such as blue mussels, common periwinkles, common starfish, and orange-striped anemones, have shown that the total inorganic and organic osmolyte pool is dynamically modulated in response to changes in salinity. frontiersin.org This dynamic adjustment ensures cellular integrity and function are maintained despite environmental osmotic challenges.

Cellular and Organismal Responses to Salinity Stress and this compound Accumulation Dynamics

Marine organisms, particularly invertebrates, exhibit specific cellular and organismal responses to salinity stress. When exposed to changes in salinity, cells activate regulatory mechanisms, including osmotic balance control and stress response pathways. frontiersin.org This involves adjusting internal ion concentrations, such as pumping out excess sodium via Na+/K+-ATPase, and producing protective molecules like osmolytes. frontiersin.org These mechanisms are vital for maintaining critical functions like nutrient uptake, energy production, and cell structure stability. frontiersin.org

This compound is one such protective molecule that accumulates in response to salinity stress. For instance, in the diatom Thalassiosira weissflogii, this compound, along with other major zwitterionic metabolites like glycine (B1666218) betaine (B1666868) and ectoine, is detectable and contributes to osmoadaptation. mdpi.com Research indicates that this compound can reach picomole per cell concentrations in certain diatoms, highlighting its significant role in their osmotic response. mdpi.com In cultured Synechococcus strains, intracellular this compound concentrations can be as high as 400 mM, and in some diatoms, between 0.5 to 57 mM, demonstrating its substantial accumulation. nih.gov

The accumulation dynamics of this compound can be observed across different marine organisms under varying salinity conditions. While specific quantitative data for this compound accumulation across a range of salinities for various organisms is complex and species-dependent, its presence and increase under osmotic challenge are consistent findings.

Table 1: Representative Intracellular this compound Concentrations in Marine Microorganisms

| Organism Type | Species (Example) | Intracellular this compound Concentration (Approximate) | Reference |

| Cyanobacterium | Synechococcus strain WH8102 | Up to 400 mM | nih.gov |

| Diatoms | Various species | 0.5 to 57 mM | nih.gov |

| Haptophyte | Emiliania huxleyi | 3.8 mM | nih.gov |

Note: These values represent findings from specific studies and may vary based on strain, growth conditions, and measurement techniques. The table is illustrative of this compound accumulation dynamics.

Organismal responses to salinity stress also include changes in physiological performance and energy reserves. For example, polychaetes like Hediste diversicolor show altered cellular stress responses and energy reserves when exposed to combined temperature and salinity stressors, with low salinity exacerbating sensitivity to warming. researchgate.net The ability to maintain osmotic homeostasis is crucial for survival, as imbalances can damage physiological processes such including growth, development, metabolism, and immunity. frontiersin.orgbiologists.com

Comparative Osmolyte Strategies Across Diverse Marine Phyla

Marine organisms employ a diverse array of organic osmolytes to maintain cellular homeostasis. This compound, as a methylamine, is a significant osmolyte, particularly noted in molluscs and certain phytoplankton and crustaceans. wikipedia.orgfrontiersin.org However, the specific osmolyte profiles vary across different marine phyla.

For instance, glycine is a major osmolyte found in all species studied, being the primary osmolyte in echinoderms. frontiersin.org Methylamines like betaine or this compound have been identified as mollusc-specific osmolytes, maintaining constant levels even at low salinity. frontiersin.org Taurine (B1682933) is another major osmolyte in common starfish and molluscs. frontiersin.org Free amino acids (FAAs) are generally considered a major component of the organic osmolyte pool in invertebrates, with some species, like the echinoderm Asterias rubens, relying entirely on FAAs. geomar.de Alanine, betaine, glycine, and taurine have been identified as major organic osmolytes universally employed across five phyla. geomar.defrontiersin.org

Despite the extensive research on FAAs, there has been a methodological bias in osmolyte literature, often disregarding the importance of methylamines and methylsulfonium compounds, which can be as crucial as FAAs in modulating intracellular osmolality. frontiersin.orgfrontiersin.org this compound, for example, has been found to be highly abundant in cultured Synechococcus, even more so than glycine betaine in some marine particles, suggesting its significant contribution to particulate carbon in the surface ocean. nih.gov This highlights that while common osmolytes like FAAs are widespread, specific compounds like this compound play specialized and substantial roles in certain taxonomic groups.

This compound in Stress Response and Adaptation

Beyond its primary role in osmoregulation, this compound also contributes to broader stress response and adaptation mechanisms in marine organisms.

Involvement in Oxidative Stress Mitigation and Antioxidant Mechanisms

Salinity stress can induce oxidative stress in aquatic organisms by disrupting cellular respiration and metabolic processes, leading to an imbalance between the generation and scavenging of reactive oxygen species (ROS). mdpi.com The production of ROS can cause cellular damage. mdpi.com

Osmoprotectants, including this compound, play a crucial role in mitigating oxidative stress. They contribute to the antioxidative defense system by scavenging hazardous ROS and preserving important antioxidative enzymes. frontiersin.org While the direct antioxidant mechanisms of this compound are still an area of ongoing research, its classification as an osmoprotectant suggests an indirect, and potentially direct, role in cellular protection against oxidative damage induced by environmental stressors. ontosight.aifrontiersin.org

Response to Environmental Perturbations and Adaptive Roles

This compound's accumulation is a key adaptive response to environmental perturbations, particularly changes in salinity. The ability of organisms to dynamically adjust their osmolyte pools, including this compound, is critical for their survival and fitness in variable environments. frontiersin.orgresearchgate.net This adaptive capacity allows marine organisms to maintain physiological stability in the face of osmotic challenges.

The physiological responses to salinity changes, which involve the modulation of osmolyte concentrations, are energetically demanding. mdpi.comifremer.fr The energetic trade-off for osmoregulation can be aggravated under extreme conditions, impacting an organism's survival and growth. geomar.de this compound, by facilitating cellular volume regulation and maintaining osmotic balance, helps to reduce the physiological costs associated with salinity stress, thereby enhancing the organism's adaptive capacity. wikipedia.org The compound's presence in diverse marine life, from microscopic phytoplankton to larger crustaceans, underscores its broad adaptive significance in marine ecosystems.

Modulation of Specific Biological Processes by this compound

This compound has been observed to modulate several key biological processes in marine organisms, particularly in developmental biology and metal metabolism.

Effects on Developmental Biology (e.g., Embryogenesis, Metamorphosis, Colony Development in Marine Hydroids)

This compound plays a role in pattern formation during the developmental stages of marine hydroids, including embryogenesis, metamorphosis, and colony development researchgate.net. Research on the marine hydroid Hydractinia has shown that this compound, along with trigonelline (B31793) (N-methylnicotinic acid), influences pattern control biologists.com.

The following table summarizes the observed effects of this compound on Hydractinia development:

| Developmental Stage/Process | This compound Concentration | Observed Effect | Source |

| Metamorphosis Inhibition | ≥ 10⁻⁶ mol/L | Stops or retards metamorphosis | researchgate.netnih.gov |

| Metamorphosis Continuation | High concentrations | Blocks continuation of metamorphosis | researchgate.netnih.gov |

| Body Patterning | During metamorphosis | Influences proportioning of future polyp's body pattern | researchgate.netnih.gov |

| Polyp Formation (from stolons) | ≥ 0.1 µM | Inhibits polyp formation (mimics polyp at ~10 µM) | biologists.com |

| Oocytes | ~25 mM | Present in high concentrations | biologists.com |

| Larvae vs. Adult Colonies | Larvae > Adult Colonies | Larvae have fourfold higher concentration than adults | biologists.com |

| Polyp Head vs. Gastric/Stolons | Head > Gastric/Stolons | Head contains twofold more than gastric region and stolons | biologists.com |

Potential to Modulate Cholinergic Neuronal Networks

While extensive direct research on this compound's specific modulation of cholinergic neuronal networks is limited, the compound's structural relation to picolinic acid and its role as a methyl donor suggest potential indirect interactions. Cholinergic systems, primarily involving acetylcholine (B1216132) (ACh), are crucial neurotransmitter systems in the central nervous system, influencing cognitive functions such as learning and memory researchgate.netresearchgate.net. They modulate neuronal and synaptic physiology, impacting network activity frontiersin.org. Acetylcholine exerts its effects via nicotinic and muscarinic receptors researchgate.netresearchgate.net.

This compound is known to reversibly convert to picolinic acid through a methyl donation process wikipedia.org. Picolinic acid is a bidentate chelating agent for various metal ions, including zinc, chromium, manganese, copper, iron, and molybdenum, and has been implicated in neuroprotective, immunological, and anti-proliferative effects wikipedia.orgflybase.org. While the direct link between this compound, picolinic acid, and cholinergic network modulation requires further investigation, the involvement of picolinic acid in neuroprotective functions suggests an area for future research regarding this compound's indirect influence.

Influence on Zinc Metabolism and Binding in Marine Organisms

This compound has been observed to co-elute with a major fraction of Zn²⁺ in separations of mollusc extracts, such as those from Ostrea edulis and Littorina littorea researchgate.net. This suggests a potential association or interaction between this compound and zinc in these marine organisms researchgate.net.

Zinc (Zn²⁺) is an essential metal ion and a cofactor for numerous enzymes, playing a vital role in metabolic processes in marine animals nih.govpjoes.comcopernicus.org. While metallothioneins (MTs) typically control free Zn²⁺ concentrations in most organisms, some species, like the slug Arion vulgaris, possess cytoplasmic low-molecular-weight (LMW) zinc-binding compounds that divert zinc into pathways uncoupled from MT metabolism researchgate.netnih.gov. In aquatic invertebrates, MTs can be induced by Zn²⁺ and are involved in storing zinc for enzymatic and metabolic demands nih.gov.

The co-elution of this compound with Zn²⁺ in mollusc extracts indicates its potential role as a low-molecular-weight zinc-binding compound, contributing to zinc metabolism or sequestration in these organisms researchgate.net. This is particularly relevant in species where traditional metallothionein-based zinc regulation might be less prominent or where alternative zinc-binding mechanisms are employed nih.gov.

Pharmacological and Biomedical Research Prospects of Homarine

Investigation of Homarine Bioactivities

The exploration of this compound's bioactivities has revealed several promising properties, including its antimicrobial effects. While the literature extensively discusses the antioxidant and anti-inflammatory potential of marine-derived compounds in general, direct and specific research findings detailing this compound's role in these areas are limited.

Antioxidant Potential and Reactive Oxygen Species Modulation

While marine natural products are widely recognized for their antioxidant properties and their ability to modulate reactive oxygen species (ROS) nih.govfragranceu.comnih.govnih.govmdpi.comlidsen.comresearchgate.netresearchgate.netmdpi.comfrontiersin.orgmdpi.comresearchgate.netmdpi.comoup.com, direct research specifically on this compound's antioxidant potential and its mechanisms for modulating ROS is not extensively documented in the available literature. General marine compounds can scavenge various free radicals, including DPPH, hydroxyl, peroxyl, alkyl, H2O2, and superoxide (B77818) radicals, and can regulate antioxidant systems or oxidative stress-mediated signaling pathways. mdpi.com However, specific data for this compound in this context remains to be fully elucidated.

Anti-inflammatory Effects and Underlying Mechanisms

Similar to its antioxidant potential, direct and detailed studies on this compound's specific anti-inflammatory effects and their underlying mechanisms are not widely available in the current research landscape. Marine organisms are a rich source of bioactive compounds with anti-inflammatory activities, often acting by inhibiting pro-inflammatory mediators such as TNF-α, IL-6, NO, iNOS, and COX-2, and modulating pathways like NF-κB. nih.govfragranceu.commdpi.commdpi.comresearchgate.netoup.comsemanticscholar.orgregulations.govbenthamdirect.comnih.gov While this compound is a marine compound, specific research demonstrating these anti-inflammatory actions directly attributable to this compound is limited.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial properties. Studies have shown that this compound, and/or its analogs, are active constituents in the innate immune system of marine organisms, such as the gorgonian coral Leptogorgia virgulata. nih.gov Extracts containing this compound from L. virgulata have been observed to inhibit the growth of various bacteria, including Vibrio harveyii, Micrococcus luteus, and Escherichia coli. nih.govnih.gov This suggests this compound's potential role as a natural antimicrobial agent.

Neurobiological Implications of this compound and its Derivatives

This compound and its derivatives hold significant promise in neurobiological research, particularly concerning their neuroprotective effects and their capacity to inhibit acetylcholinesterase.

Neuroprotective Effects and Proposed Mechanisms of Action

While marine-derived compounds generally exhibit neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory activities, and by promoting neuronal survival mdpi.comlidsen.comresearchgate.netmdpi.comsemanticscholar.orgmdpi.comnih.govnih.govnih.gov, direct comprehensive studies on this compound's broad neuroprotective mechanisms, beyond its role in acetylcholinesterase inhibition, are not widely detailed. However, the ability of its derivatives to modulate cholinergic systems points to an indirect neuroprotective role.

Acetylcholinesterase (AChE) Inhibition by this compound Alkyl Ester Derivatives

This compound alkyl ester derivatives have emerged as promising reversible acetylcholinesterase (AChE) inhibitors, which are crucial for modulating cholinergic connectivity implicated in various degenerative pathologies. fragranceu.com Research indicates that these derivatives inhibit AChE through a competitive inhibition mode. fragranceu.com The effectiveness of AChE inhibition has been shown to increase with the length of the alkyl side chain of the this compound esters. nih.govfragranceu.com

A notable example is the this compound alkyl ester HO-C16, which has been identified as a potent inhibitor. nih.govfragranceu.com

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound Alkyl Ester Derivatives

| Compound | IC50 (µM) | Ki (µM) | Inhibition Mode |

| HO-C16 | 7.57 ± 3.32 nih.govfragranceu.com | 18.96 ± 2.28 nih.govfragranceu.com | Competitive nih.govfragranceu.com |

Note: IC50 values represent the half-maximal inhibitory concentration, and Ki values represent the inhibition constant.

Fluorescence quenching studies have further confirmed that HO-C16 exhibits higher selectivity and affinity for the tryptophan residues located in the catalytic active site of AChE. nih.govfragranceu.com Preliminary cell viability studies using human neuronal SH-SY5Y cells have indicated that this compound esters display no toxicity, suggesting their potential as novel anti-cholinesterase agents for therapeutic development. nih.govfragranceu.com Other derivatives, such as HO-C2, HO-C4, and HO-C8, have also been synthesized and screened for their AChE inhibitory potential, with inhibition effectiveness being dependent on the alkyl chain length. fragranceu.com

Structure-Activity Relationships of Synthesized Derivatives

Studies on the structure-activity relationships (SAR) of synthesized this compound alkyl esters have revealed a direct correlation between the length of the alkyl side chain and their effectiveness in inhibiting AChE wikipedia.orgwikipedia.orgfishersci.fi. Among the tested derivatives, this compound hexadecyl ester (HO-C16) demonstrated the most potent inhibitory activity wikipedia.orgwikipedia.orgfishersci.fi. This finding suggests that extending the alkyl chain enhances the interaction with the enzyme's active site, leading to improved inhibitory efficacy wikipedia.orgwikipedia.orgfishersci.fi.

In Vitro Efficacy and Selectivity Studies (e.g., Electrophorus electricus AChE, rat brain AChE)

In vitro efficacy studies have shown that all synthesized this compound alkyl esters inhibit AChE through a competitive inhibition mode wikipedia.orgwikipedia.orgfishersci.fi. These studies utilized both Electrophorus electricus AChE and rat brain AChE-rich fractions to evaluate the compounds' inhibitory potential wikipedia.orgwikipedia.orgfishersci.fi. The most potent derivative, HO-C16, exhibited an IC50 value of 7.57 ± 3.32 µM and a Ki value of 18.96 ± 2.28 µM against AChE wikipedia.orgwikipedia.orgfishersci.fi. Fluorescence quenching studies further corroborated these findings, confirming that HO-C16 possesses higher selectivity and affinity for the tryptophan residues located within the catalytic active site of AChE wikipedia.orgwikipedia.orgfishersci.fi.

Table 1: In Vitro AChE Inhibition Data for this compound Hexadecyl Ester (HO-C16)

| Enzyme Source | Inhibition Mode | IC50 (µM) | Ki (µM) |

| Electrophorus electricus AChE | Competitive | 7.57 ± 3.32 wikipedia.orgwikipedia.orgfishersci.fi | 18.96 ± 2.28 wikipedia.orgwikipedia.orgfishersci.fi |

| Rat brain AChE | Competitive | 7.57 ± 3.32 wikipedia.orgwikipedia.orgfishersci.fi | 18.96 ± 2.28 wikipedia.orgwikipedia.orgfishersci.fi |

Cell Viability and Toxicity Assessments in Human Neuronal Models (e.g., SH-SY5Y cells)

Preliminary assessments of cell viability and toxicity in human neuronal models, specifically SH-SY5Y cells, indicated that this compound esters exhibit no toxicity wikipedia.orgwikipedia.orgfishersci.fi. This suggests a favorable safety profile for these compounds in neuronal cell lines, which is a critical consideration for potential therapeutic development wikipedia.orgwikipedia.orgfishersci.fi.

This compound as a Model Compound in Fundamental Biochemical Research

This compound serves as a significant model compound in fundamental biochemical research, particularly in the study of methylation and demethylation reactions and in the synthesis of N-methylated chemicals.

Studies of Methylation and Demethylation Reactions

This compound functions as a methyl group donor in the biosynthesis of various N-methylated chemicals flybase.org. This process involves the transfer of a methyl group from this compound to other molecules, leading to the conversion of this compound into picolinic acid flybase.org. This reaction is reversible, positioning this compound as a methyl reservoir, particularly in the context of osmotic regulation in marine organisms flybase.orgwikipedia.org. In crustaceans, this compound's transmethylation function contributes to the formation of trimethylamine (B31210) oxide, choline (B1196258), and betaine (B1666868) wikipedia.org.

Applications in the Production of Other N-Methylated Chemicals

Beyond its role as a methyl donor in biological systems, this compound is also utilized in the production of other N-methylated chemicals wikipedia.org. Its ability to readily donate a methyl group makes it a valuable precursor in synthetic pathways for creating various N-methylated compounds, which are important in diverse chemical and biological applications flybase.org.

Prospective Therapeutic Applications Based on this compound-Derived Compounds

The research findings on this compound and its alkyl ester derivatives highlight their prospective therapeutic applications. Specifically, the long-chain this compound esters show promise as novel anti-cholinesterase agents wikipedia.orgwikipedia.orgfishersci.fi. Their potent and selective AChE inhibitory activity, coupled with their demonstrated lack of toxicity in human neuronal cell models, positions them as candidates for further development in the context of conditions where cholinergic modulation is beneficial wikipedia.orgwikipedia.orgfishersci.fi.

Identification of Lead Compounds for Drug Discovery and Development

Research into this compound has highlighted its potential as a lead compound, particularly in the development of new therapeutic agents. A significant area of investigation involves the synthesis and screening of this compound alkyl esters for their ability to inhibit acetylcholinesterase (AChE). scholarsportal.infonih.govresearchgate.net AChE inhibitors are crucial in modulating cholinergic connectivity, which is compromised in several degenerative pathologies. scholarsportal.infonih.gov

Studies have demonstrated that this compound alkyl esters effectively inhibit AChE through a competitive inhibition mode. scholarsportal.infonih.govresearchgate.net The efficacy of this inhibition has been observed to increase with the length of the alkyl side chain of the this compound esters. Notably, HO-C16 emerged as the most potent inhibitor among the tested derivatives, exhibiting an IC50 of 7.57 ± 3.32 μM and a Ki of 18.96 ± 2.28 μM. scholarsportal.infonih.govresearchgate.net Fluorescence quenching studies further confirmed that HO-C16 possesses higher selectivity and affinity for the tryptophan residues located within the catalytic active site of AChE. scholarsportal.infonih.govresearchgate.net

Preliminary cell viability assessments conducted on human neuronal SH-SY5Y cells indicated that these this compound esters display no toxicity, suggesting a favorable safety profile for further development. scholarsportal.infonih.govresearchgate.netup.pt These findings position long-chain this compound esters as promising anti-cholinesterase agents with considerable potential for therapeutic applications. scholarsportal.infonih.govresearchgate.netup.pt

The discovery of lead compounds from natural sources, such as marine organisms, involves identifying active substances and subsequently optimizing their structures to enhance potency and selectivity while minimizing toxicity. hama-univ.edu.symdpi.com Marine natural products are recognized for their chemical diversity and novel mechanisms of action against various disease targets, including anti-inflammatory, antiviral, and anticancer activities. pharmaceutical-journal.comhama-univ.edu.syfrontiersin.orgnih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound Alkyl Esters

| Compound | Inhibition Mode | IC50 (μM) | Ki (μM) | Selectivity/Affinity | Cell Toxicity (SH-SY5Y cells) |

| HO-C16 | Competitive | 7.57 ± 3.32 | 18.96 ± 2.28 | High for tryptophan residues in AChE catalytic site | None observed |

| Other this compound Alkyl Esters | Competitive | (Effectiveness increases with alkyl side chain length) | (Effectiveness increases with alkyl side chain length) | Interaction with tryptophan residues in AChE catalytic pocket | None observed |

Immunomodulatory Research and Targeted Pathway Investigations

Beyond its role as an AChE inhibitor, this compound has also shown relevance in immunomodulatory research, particularly through its interaction with inflammatory pathways. Marine-derived compounds, in general, are increasingly recognized for their immunomodulatory properties, capable of enhancing or suppressing immune functions by interacting with various molecular pathways. pensoft.netresearchgate.netfrontiersin.org This makes them valuable candidates for treating a range of conditions, including infections, autoimmune disorders, and cancer. pensoft.netresearchgate.netfrontiersin.org

Specific research findings indicate that this compound can inhibit phospholipase A2 (PLA2), a pivotal enzyme involved in the initial steps of the inflammatory cascade. researchgate.net This direct inhibitory effect on PLA2 suggests this compound's potential as an anti-inflammatory agent. While broader immunomodulatory effects of this compound are still under investigation, the general field of marine natural products research has identified various immune pathways targeted by such compounds. These include the modulation of TLR (Toll-like receptor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling, as well as influences on IFN (Interferon) type 1-inducing properties. pensoft.net Inflammatory responses commonly involve pathways such as NF-κB, MAPK (Mitogen-Activated Protein Kinase), and JAK-STAT (Janus Kinase-Signal Transducer and Activator of Transcription). researchgate.net

The ongoing research into this compound's specific effects on these pathways is crucial for understanding its full immunomodulatory potential and for developing targeted therapies.

Table 2: Key Immunomodulatory Research Areas for Marine-Derived Compounds (including this compound)

| Research Area | Mechanism/Targeted Pathway | Observed Effects |

| Anti-inflammatory | Inhibition of Phospholipase A2 (PLA2) researchgate.net | Reduces inflammatory responses researchgate.net |

| General Immunomodulation | Modulation of TLR and NF-κB signaling pensoft.net | Enhances or suppresses immune functions pensoft.netresearchgate.net |

| General Immunomodulation | Influence on IFN type 1-inducing properties pensoft.net | Potential for treating infections, autoimmune disorders, and cancer pensoft.netresearchgate.netfrontiersin.org |

| Inflammatory Responses | Targeting NF-κB, MAPK, JAK-STAT pathways researchgate.net | Modulates cellular responses to inflammation researchgate.net |

Advanced Research Methodologies and Analytical Approaches in Homarine Studies

Comprehensive Extraction and Sample Preparation Techniques for Homarine Analysis

Effective extraction and meticulous sample preparation are foundational steps in the analysis of this compound, particularly when dealing with complex biological matrices. These processes aim to isolate the compound from its environment while minimizing interference from co-existing substances.

Optimized Aqueous and Acid-Assisted Extraction Protocols

Optimized extraction protocols are essential for efficient recovery of this compound from various sources. Aqueous and acid-assisted extraction methods are commonly employed for the isolation of various compounds, offering distinct advantages. Aqueous enzyme-assisted extraction, for instance, represents an environmentally friendly approach that circumvents the need for harsh solvents, acids, or bases. This method utilizes specific enzymes, such as cellulase, protease, and pectinase, to hydrolyze cell walls, thereby facilitating the release of intracellular components. researchgate.netnih.gov Operating under mild temperature and pressure conditions, this technique contributes to reduced energy consumption and helps prevent the degradation of sensitive compounds. researchgate.net

Acid-assisted extraction protocols are also valuable, particularly for compounds like polysaccharides, where they can influence molecular weight and enhance specific binding capacities. rsc.org For the extraction of non-protein amino acids (NPAAs) from biological matrices, a widely accepted and validated method involves protein precipitation using 10% aqueous trichloroacetic acid (TCA), followed by acid hydrolysis, often with fuming HCl or 6 M HCl. jove.com This dual approach ensures the recovery of both free and protein-bound forms of the target compounds. jove.com While specific optimized protocols for this compound were not detailed in the provided search results, the principles of these methods are broadly applicable to small organic molecules.

Considerations for Biological Matrix Interference in Quantification

Quantifying this compound in biological matrices presents significant challenges due to the presence of interfering substances, a phenomenon known as matrix effects (ME). mdpi.comresearchgate.netbohrium.combohrium.com These effects arise when co-eluting compounds influence the ionization efficiency of the analyte, leading to inaccuracies in quantification. bohrium.combohrium.com The degree of matrix interference can vary considerably depending on the specific sample matrix and the chosen sample preparation technique. bohrium.com

To mitigate matrix effects, several strategies are employed, including the optimization of chromatographic separation, the use of internal standards, and matrix-matched calibration curves. researchgate.netbohrium.combohrium.com Advanced techniques such as on-line solid-phase extraction (SPE) can also be highly effective in reducing interferences. bohrium.com For example, in the analysis of lipophilic toxins in mussels, matrix suppression was a noted issue, which was addressed by evaluating different extraction methods, including acidic or alkaline approaches combined with solvent flush or on-line SPE. bohrium.com Matrix effects are often categorized based on their impact on quantification, with a mild or acceptable effect typically falling within ±20%, a medium effect between −50% to −20% or 20% to 50%, and a strong effect exceeding ±50%. researchgate.net

State-of-the-Art Spectroscopic Techniques for this compound Structural Elucidation

Spectroscopic techniques play a pivotal role in the structural elucidation of this compound, providing detailed insights into its molecular architecture. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of chemical compounds, including this compound. libretexts.orgresearchgate.netprinceton.eduipb.ptyoutube.comannualreviews.organnualreviews.orgmdpi.comresearchgate.net

Two-dimensional (2D) NMR experiments offer a significant advantage over one-dimensional techniques by providing more comprehensive information about molecular connectivity and spatial relationships, especially for complex molecules. libretexts.org

Correlation Spectroscopy (COSY) : This homonuclear 2D NMR technique identifies protons that are spin-spin coupled through chemical bonds, typically up to three bonds away. libretexts.orgprinceton.edu COSY spectra display cross-peaks that indicate coupled protons, allowing for the tracing of proton spin systems within a molecule. libretexts.org

Total Correlation Spectroscopy (TOCSY) : TOCSY extends the correlations observed in COSY by transferring magnetization throughout an entire spin system, revealing all protons within a coupled network, not just those directly coupled. libretexts.orgprinceton.edu Varying the mixing time in a TOCSY experiment can enhance dispersion and provide additional structural insights. youtube.com

Heteronuclear Single Quantum Coherence (HSQC) : HSQC is a heteronuclear 2D NMR experiment that establishes direct connectivities between a proton and its directly bonded heteronucleus, most commonly carbon-13 (¹H-¹³C). researchgate.netprinceton.edu This technique is highly sensitive due to its ¹H-detection. princeton.edu

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides information about long-range correlations between a proton and a heteronucleus (e.g., ¹H-¹³C) over two to five chemical bonds. researchgate.netprinceton.edu This technique is invaluable for establishing connectivity across quaternary carbons and for assembling molecular fragments. princeton.edu

Nuclear Overhauser Effect Spectroscopy (NOESY) : Unlike bond-based correlations, NOESY reveals through-space proximities between protons, irrespective of whether they are directly bonded. libretexts.orgprinceton.edu These correlations, based on the Nuclear Overhauser Effect (NOE), are crucial for determining the relative stereochemistry and conformation of a molecule. libretexts.orgipb.pt The presence or absence of NOESY cross-peaks can also provide insights into molecular mobility. princeton.edu

NMR spectroscopy is a powerful tool for investigating the conformational dynamics of molecules, providing atomic-level insights into their time-dependent fluctuations. annualreviews.orgmdpi.com NMR relaxation studies can characterize internal motions and distinct protein conformations across a broad spectrum of timescales, from picoseconds to microseconds-milliseconds. annualreviews.orgmdpi.comresearchgate.netmdpi.com

Compound Names and PubChem CIDs

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) plays a pivotal role in the study of this compound, offering capabilities for precise mass determination, structural elucidation through fragmentation analysis, and dereplication of known compounds. researchgate.netjournalofappliedbioanalysis.comwhoi.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is fundamental for the accurate determination of this compound's exact mass, providing a level of precision that allows for the unambiguous assignment of its elemental composition. researchgate.netnih.govmdpi.comnews-medical.netnih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish compounds with mass differences as low as 0.0001 Da, enabling the differentiation of isobaric compounds that have the same nominal mass but different exact masses due to variations in their elemental composition and isotopic makeup. researchgate.netnews-medical.netwhoi.edu For this compound (C₇H₇NO₂), HRMS measurements confirm its molecular formula by comparing the measured exact mass of its molecular ion (e.g., [M+H]⁺) with theoretical values. This accurate mass information is critical for initial compound identification and for screening against databases of known compounds. lcms.czlcms.cz

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², is employed to obtain structural information about this compound through controlled fragmentation of its precursor ions. journalofappliedbioanalysis.comwhoi.eduresearchgate.net In MS/MS, a selected precursor ion (e.g., the protonated molecule of this compound) is subjected to collision-induced dissociation (CID), generating characteristic fragment ions. nih.govmdpi.com The resulting fragmentation pattern serves as a unique fingerprint for the compound, aiding in its structural elucidation and confirmation. whoi.eduresearchgate.net For instance, the MS/MS spectrum of this compound would reveal specific neutral losses and product ions corresponding to the cleavage of bonds within its N-methylpicolinic acid structure, such as the loss of CO₂ or CH₃. This technique is particularly valuable for identifying this compound in complex mixtures and for distinguishing it from structurally similar isomers. nih.gov

Isotopic Fine Structure (IFS) Mass Spectrometry for Dereplication

Isotopic Fine Structure (IFS) Mass Spectrometry is an advanced application of HRMS that significantly enhances the confidence in molecular formula determination and facilitates the dereplication of known natural products. news-medical.netnih.govlcms.cz IFS refers to the unique mass spectral signature observed at ultrahigh resolution, which arises from the distinct mass defects and natural abundances of different isotopes within a molecule. news-medical.netnih.govlcms.cz By analyzing the precise isotopic pattern of a compound's molecular ion, IFS-MS can unambiguously determine its elemental composition, even for molecules with similar nominal masses but different atomic compositions (e.g., CₓHᵧNᵥOᵤ vs. Cₓ'Hᵧ'Nᵥ'Oᵤ'). news-medical.netnih.gov This capability is crucial in natural product discovery to quickly identify already known compounds (dereplication) and avoid redundant isolation and characterization efforts, thereby accelerating the discovery of novel chemical entities. news-medical.netnih.govnih.govthieme-connect.com

Advanced Chromatographic Separations in this compound Research

Chromatographic techniques are indispensable for separating this compound from complex biological and environmental samples before its detection and analysis by mass spectrometry.

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of this compound. nih.govresearchgate.net The choice of chromatographic mode is critical due to this compound's high polarity. While reversed-phase (RP) chromatography is commonly employed, it may not adequately resolve highly polar compounds like this compound. asm.org In such cases, hydrophilic interaction liquid chromatography (HILIC) has proven to be a more effective methodology for the separation of this compound and similar polar metabolites. asm.orgresearchgate.net HPLC systems often incorporate detectors such as UV absorbance photodiode array detectors, which can detect this compound based on its characteristic UV absorption (e.g., around 277-280 nm), further aiding in its identification and quantification. asm.orgresearchgate.netnih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation efficiency of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. researchgate.netmitoproteome.orgnih.gov This integrated approach is widely applied for both the quantitative and qualitative analysis of this compound in various matrices, including marine organisms and biological fluids. asm.orgresearchgate.netresearchgate.netnih.govcea.frifremer.frmdpi.comnih.govresearchgate.netnih.govmdpi.comaesan.gob.esawi.debohrium.com

For qualitative analysis, LC-MS/MS enables the identification of this compound by its characteristic retention time on the chromatographic column and its specific MS/MS fragmentation pattern. asm.orgresearchgate.netnih.govmitoproteome.org This allows for confident identification even in complex biological extracts. asm.orgresearchgate.net

For quantitative analysis, LC-MS/MS methods for this compound often utilize isotope dilution mass spectrometry with deuterated internal standards (e.g., D₄-homarine) to ensure accuracy and compensate for matrix effects. nih.gov Such assays have demonstrated high linearity, excellent recoveries (typically >85%), and low limits of detection, making them suitable for measuring this compound at low levels in biological samples. nih.govmdpi.comnih.gov For instance, an LC-MS/MS assay for osmolytes, including this compound, in mammalian serum reported linearity with R² values between 0.983-0.996, recoveries greater than 85%, and limits of detection ranging from 0.02 to 0.12 µmol/L for the compounds analyzed. nih.gov

The application of LC-MS/MS allows for the simultaneous measurement of multiple compounds, providing comprehensive metabolomic profiles. nih.govmdpi.com This is particularly useful in marine metabolomics studies where this compound is often studied alongside other osmolytes or metabolites. asm.orgnih.gov

Table: Analytical Performance Metrics for this compound (LC-MS/MS Example)

| Parameter | Value | Source |

| Linearity (R²) | 0.983 – 0.996 (for osmolytes including this compound) | nih.gov |

| Recovery | >85% (for osmolytes including this compound) | nih.gov |

| Limits of Detection | 0.02 – 0.12 µmol/L (for osmolytes including this compound) | nih.gov |

| Precision (Within-batch CV) | <8.2% (for osmolytes including this compound) | nih.gov |

| Precision (Between-batch CV) | <6.1% (for osmolytes including this compound) | nih.gov |

In Silico Modeling and Computational Chemistry in this compound Research

Predictive Modeling of Metabolic Pathways and Environmental Fates

This compound is an abundant compound within oceanic environments, with concentrations reaching up to 400 mM in marine cyanobacteria such as Synechococcus. cea.frnih.gov This ubiquitous organism contributes a substantial portion (10-20%) of global net primary production, suggesting this compound's potential as an important metabolite in the global carbon cycle. cea.frnih.gov Despite its prevalence, the precise biosynthetic and catabolic pathways of this compound remain largely uncharacterized. cea.frnih.gov This lack of detailed pathway annotation presents a challenge for comprehensive predictive modeling of its metabolic fate.